molecular formula C25H31N5O4S B11240924 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11240924
M. Wt: 497.6 g/mol
InChI Key: COSXXEVOHWIODX-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a pyrimidin-4-amine derivative featuring a benzenesulfonyl-piperazine moiety and a 4-methoxyphenyl group. Its structure includes:

  • Pyrimidine core: Substituted at the 4-position with an amine-linked piperazine-sulfonyl group and at the 6-position with a methyl group.
  • Sulfonylpiperazine substituent: The 4-methoxy-2,5-dimethylbenzenesulfonyl group attached to the piperazine ring introduces steric bulk and electron-withdrawing properties.

Properties

Molecular Formula

C25H31N5O4S

Molecular Weight

497.6 g/mol

IUPAC Name

2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C25H31N5O4S/c1-17-15-23(18(2)14-22(17)34-5)35(31,32)30-12-10-29(11-13-30)25-26-19(3)16-24(28-25)27-20-6-8-21(33-4)9-7-20/h6-9,14-16H,10-13H2,1-5H3,(H,26,27,28)

InChI Key

COSXXEVOHWIODX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the sulfonyl group would produce a sulfide .

Scientific Research Applications

2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine ()
  • Core structure : Pyrimidin-2-amine vs. pyrimidin-4-amine in the target compound.
  • Substituents :
    • Piperidine and methylpiperazine groups replace the sulfonylpiperazine in the target.
    • 3,5-Dimethoxyphenyl ethyl chain enhances lipophilicity compared to the target’s 4-methoxyphenyl group.
  • Implications : The absence of a sulfonyl group may reduce interactions with polar binding pockets, while the methylpiperazine-piperidine system could improve blood-brain barrier penetration .
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide ()
  • Core structure : Pyrimidin-2-amine with a sulfonamide-linked benzene ring.
  • Substituents: Diethylamino group at the 4-position of pyrimidine vs. methyl group in the target. 4-Methoxybenzenesulfonamide instead of a benzenesulfonyl-piperazine.
  • The sulfonamide may engage in hydrogen bonding distinct from the sulfonyl-piperazine’s steric effects .

Sulfonyl/Sulfonamide-Containing Compounds

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide ()
  • Key features : Similar sulfonamide linkage but with a 5-methoxy-2,4-dimethylbenzene group.
  • Comparison : The additional methyl groups on the benzene ring may enhance metabolic stability compared to the target’s 4-methoxy-2,5-dimethylbenzenesulfonyl group. However, the lack of a piperazine ring limits conformational flexibility .
Antimalarial Imidazopyridazines ()
  • Core structure : Imidazopyridazine vs. pyrimidine.
  • Substituents : Methylsulfinyl and methylsulfonyl groups on aryl rings.
  • Implications : The sulfinyl/sulfonyl groups in these compounds are critical for antimalarial activity, suggesting that the target’s benzenesulfonyl group could similarly modulate bioactivity. However, the heterocyclic core differences (imidazopyridazine vs. pyrimidine) influence π-stacking and target selectivity .

Piperazine Derivatives

{4-[4-(6-Dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]pyrimidin-2-yl}methylamine ()
  • Structure : Pyrimidine linked to a trifluoromethylpyridinyl-phenyl group and methylamine.
  • Comparison: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the target’s methoxy and methyl groups.

Research Findings and Implications

  • Sulfonyl vs. Sulfonamide : The target’s benzenesulfonyl-piperazine group provides stronger electron-withdrawing effects and steric bulk compared to sulfonamide analogs, likely enhancing binding to charged enzymatic pockets .
  • Pyrimidine Core Position : Pyrimidin-4-amine derivatives (target) may exhibit distinct binding modes compared to pyrimidin-2-amine analogs due to altered hydrogen-bonding networks .
  • Methoxy Groups : The 4-methoxyphenyl substituent in the target compound balances lipophilicity and metabolic stability, a feature shared with antimalarial imidazopyridazines .

Biological Activity

The compound 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine (CAS Number: 946282-99-1) is a synthetic organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula : C25H31N5O4S
Molecular Weight : 497.6 g/mol
IUPAC Name : 2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
InChI Key : COSXXEVOHWIODX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors involved in cellular signaling pathways. The sulfonamide group and piperazine moiety are critical for its binding affinity and selectivity towards these targets.

Pharmacological Effects

  • Antimicrobial Activity : Initial studies indicate that the compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, which may be linked to its ability to disrupt bacterial cell wall synthesis.
  • Anti-inflammatory Activity : The compound has been reported to inhibit the activation of nuclear factor kappa B (NF-κB) in macrophage cell lines, suggesting a potential role in reducing inflammation . This is significant for conditions characterized by chronic inflammation.
  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound does not induce significant cytotoxicity in RAW 264.7 macrophages at effective concentrations . This is crucial for therapeutic applications as it indicates a favorable safety profile.

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits NF-κB activation in macrophages
CytotoxicityLow cytotoxicity in RAW 264.7 cells

Case Study Insights

A study published in MDPI highlighted the anti-inflammatory potential of related compounds, which share structural similarities with our compound of interest. The study found that certain derivatives suppressed lipopolysaccharide (LPS)-induced NO production without inducing cytotoxicity, indicating a promising therapeutic avenue for inflammatory diseases .

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